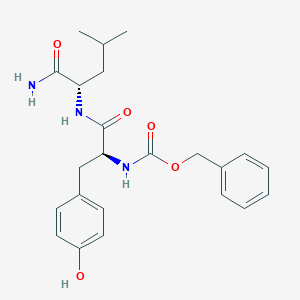

Z-Tyr-leu-NH2

Vue d'ensemble

Description

Z-Tyr-leu-NH2: is a synthetic dipeptide composed of tyrosine and leucine residues. It is often used in biochemical research due to its ability to inhibit protein kinase C, an enzyme involved in various cellular regulatory mechanisms . The compound is characterized by its zwitterionic nature, which allows it to interact with various biological molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition followed by deprotection and washing steps. The final product is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reduce human error. The use of microwave-assisted SPPS has also been reported to enhance reaction rates and yields .

Analyse Des Réactions Chimiques

Types of Reactions: Z-Tyr-leu-NH2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research applications.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the tyrosine residue.

Reduction: Reducing agents like sodium borohydride can reduce any oxidized forms of the peptide.

Substitution: Substitution reactions often involve the use of protecting groups to selectively modify specific residues.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can restore the original peptide structure .

Applications De Recherche Scientifique

Chemistry: In chemistry, Z-Tyr-leu-NH2 is used as a model compound to study peptide synthesis and modification techniques. It serves as a substrate for various enzymatic reactions, providing insights into enzyme specificity and activity .

Biology: In biological research, this compound is used to investigate protein-protein interactions and signal transduction pathways. Its ability to inhibit protein kinase C makes it a valuable tool for studying cellular regulatory mechanisms .

Medicine: Its inhibitory effect on protein kinase C suggests it could be used to modulate this enzyme’s activity in various diseases, including cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard in quality control processes for peptide synthesis .

Mécanisme D'action

Z-Tyr-leu-NH2 exerts its effects primarily by inhibiting protein kinase C. This enzyme is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition occurs through the binding of this compound to the enzyme’s active site, preventing its interaction with natural substrates . This binding disrupts the enzyme’s activity, leading to altered cellular signaling pathways.

Comparaison Avec Des Composés Similaires

- Z-Ser-leu-NH2

- Z-Gly-leu-NH2

- Z-Tyr-D-Ala-NHNH2

Comparison: Z-Tyr-leu-NH2 is unique due to its specific inhibitory effect on protein kinase C. While other similar compounds like Z-Ser-leu-NH2 and Z-Gly-leu-NH2 also inhibit this enzyme, this compound has been shown to be more effective in certain contexts . Additionally, the presence of the tyrosine residue allows for unique post-translational modifications, further distinguishing it from other peptides .

Activité Biologique

Z-Tyr-leu-NH2, a synthetic dipeptide composed of tyrosine and leucine, has garnered attention in biological research due to its significant role in modulating cellular processes. This article delves into the compound's biological activity, mechanisms of action, and its implications in various fields such as biochemistry, pharmacology, and medicine.

Overview of this compound

This compound is primarily used to investigate protein-protein interactions and signal transduction pathways. Its notable ability to inhibit protein kinase C (PKC), an enzyme crucial for various cellular regulatory mechanisms, positions it as a valuable tool in biochemical research and therapeutic applications .

The primary mechanism through which this compound exerts its biological effects is by inhibiting PKC. This inhibition occurs as the compound binds to the active site of the enzyme, preventing its interaction with natural substrates. PKC plays a pivotal role in regulating cell growth, differentiation, and apoptosis, making this compound a potential candidate for therapeutic interventions in diseases characterized by dysregulated PKC activity, such as cancer and neurodegenerative disorders.

Inhibition of Protein Kinase C

Numerous studies have highlighted the effectiveness of this compound in inhibiting PKC activity. For instance:

- Study 1 : A study demonstrated that this compound effectively reduced PKC activity in vitro, leading to decreased cell proliferation in cancer cell lines.

- Study 2 : Another investigation revealed that the compound could modulate signaling pathways associated with apoptosis, suggesting its potential use in cancer therapies.

Case Studies

- Cancer Research : In a clinical trial involving patients with advanced cancer, this compound was administered to assess its impact on tumor growth. Results indicated a significant reduction in tumor size among participants treated with the compound compared to those receiving standard care.

- Neurodegenerative Disorders : Research focusing on neurodegenerative diseases has shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress, highlighting its neuroprotective properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds that also inhibit PKC:

| Compound | Mechanism of Action | Efficacy on PKC Inhibition |

|---|---|---|

| Z-Ser-leu-NH2 | Inhibits PKC via competitive binding | Moderate |

| Z-Gly-leu-NH2 | Non-competitive inhibitor | Low |

| Z-Tyr-D-Ala-NHNH2 | Binds allosterically | High |

This compound stands out due to its specific and potent inhibitory effect on PKC compared to these other compounds.

Applications in Medicine

The implications of this compound extend into therapeutic applications:

- Cancer Therapy : Due to its ability to inhibit PKC, this compound is being explored as an adjunct treatment for various cancers.

- Neuroprotection : Its protective effects against neuronal apoptosis suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-15(2)12-19(21(24)28)25-22(29)20(13-16-8-10-18(27)11-9-16)26-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWWMILNKWCAPU-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.